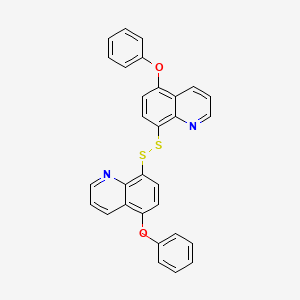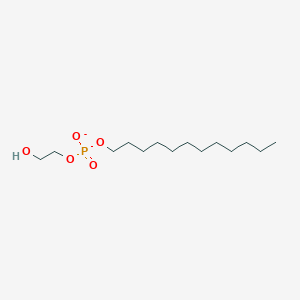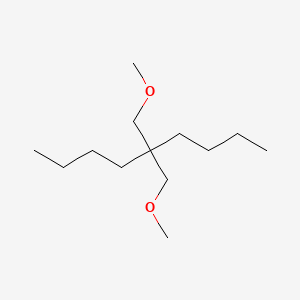
5,5-Bis(methoxymethyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(methoxymethyl)nonane: is an organic compound with the molecular formula C13H28O2 It is a derivative of nonane, characterized by the presence of two methoxymethyl groups attached to the fifth carbon atom of the nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methoxymethyl)nonane typically involves the reaction of nonane with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with nonane to yield the final product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Bis(methoxymethyl)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-bis(formyl)nonane or 5,5-bis(carboxy)nonane.
Reduction: Formation of 5,5-bis(hydroxymethyl)nonane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Bis(methoxymethyl)nonane is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 5,5-Bis(methoxymethyl)nonane involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
5,5-Bis(hydroxymethyl)nonane: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
5,5-Bis(ethoxymethyl)nonane: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness: 5,5-Bis(methoxymethyl)nonane is unique due to its specific methoxymethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
189694-02-8 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
5,5-bis(methoxymethyl)nonane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-13(11-14-3,12-15-4)10-8-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
UAVYNJZKEVSSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


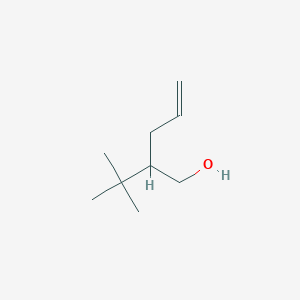
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
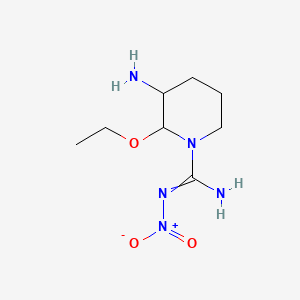
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
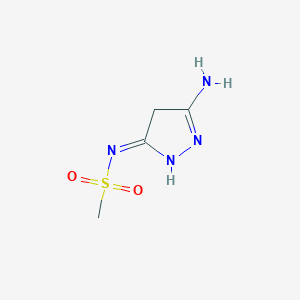
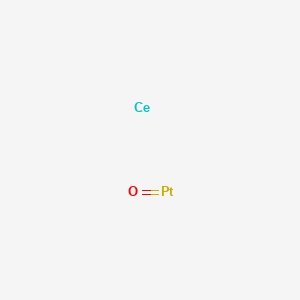
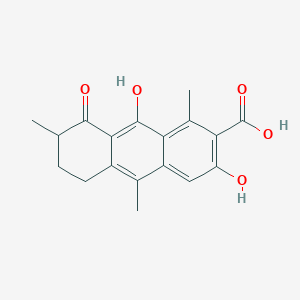
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
